Four‑Fold Higher Chain Transfer Constant for Methyl Methacrylate Compared to 1‑Cyanocyclohex‑1‑yl Analog
In a direct head‑to‑head comparison, the 2‑cyanopropan‑2‑yl leaving group (present in the symmetrical trithiocarbonate TTC‑bCP) exhibits a chain transfer constant (Ctr) for methyl methacrylate (MMA) that is four‑fold greater than that of the 1‑cyanocyclohex‑1‑yl analog (TTC‑bCCH) [REFS‑1]. The study further confirms that this trend aligns with density functional theory (DFT) calculations, indicating that the 2‑cyanopropan‑2‑yl group provides superior reinitiation efficiency for methacrylic monomers.
| Evidence Dimension | Chain transfer constant (Ctr) for methyl methacrylate |
|---|---|
| Target Compound Data | Ctr (relative) = 1.0 (reference value for TTC‑bCP) |
| Comparator Or Baseline | TTC‑bCCH (bis(1‑cyanocyclohex‑1‑yl)trithiocarbonate): Ctr (relative) ≈ 0.25 |
| Quantified Difference | Approximately 4‑fold decrease in Ctr for the cyclohexyl analog |
| Conditions | RAFT polymerization of MMA at 70 °C in toluene, initiated by AIBN |
Why This Matters
A 4‑fold higher Ctr translates to faster equilibration and better molecular weight control during methacrylate polymerization, reducing the risk of uncontrolled chain growth and broadening of dispersity.
- [1] Ivanchenko, O., Odnoroh, M., Rolle, F., Kroeger, A. A., Mallet‑Ladeira, S., Mazières, S., Guerre, M., Coote, M. L., & Destarac, M. (2024). 2‑Cyanopropan‑2‑yl versus 1‑Cyanocyclohex‑1‑yl Leaving Group: Comparing Reactivities of Symmetrical Trithiocarbonates in RAFT Polymerization. Macromolecular Rapid Communications, 45(19), e2400317. https://doi.org/10.1002/marc.202400317 View Source
